GSK591

Catalog No.
S529482
CAS No.
M.F
C22H28N4O2
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK591

Product Name

GSK591

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N

SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

solubility

Soluble in DMSO, not in water

Synonyms

GSK591; GSK-591; GSK 591; EPZ015866; EPZ-015866; EPZ 015866; GSK 3203591; GSK-3203591; GSK3203591.

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O

The exact mass of the compound 2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide is 380.2212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK591 (CAS: 1616391-87-7), also known as EPZ015866 or GSK3203591, is a highly potent, reversible, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) and its obligate cofactor MEP50. Validated as a high-quality chemical probe by the Structural Genomics Consortium (SGC), it acts by competitively binding to the substrate-binding pocket of the PRMT5/MEP50 complex. For procurement and laboratory workflows, GSK591 is supplied as a crystalline solid that is highly soluble in DMSO, providing a stable and reproducible reagent for interrogating the symmetric dimethylation of arginine residues on histones (e.g., H4R3) and non-histone proteins (e.g., SmD3) [1].

Selecting a PRMT5 inhibitor requires strict alignment with the intended experimental model. Generic substitution with older, non-selective methyltransferase inhibitors introduces severe off-target epigenetic silencing, rendering mechanistic data uninterpretable [1]. More importantly, buyers must distinguish between GSK591 and its structurally related sister compound, EPZ015666. While EPZ015666 was specifically optimized for low hepatic clearance to enable in vivo systemic dosing, this optimization came at the cost of absolute biochemical potency. Conversely, GSK591 was engineered as an extremely potent in vitro tool, offering superior target affinity for cell-free and cellular assays but possessing high microsomal clearance that makes it unsuitable for in vivo pharmacokinetics [2]. Procuring the wrong analog will either compromise in vitro assay sensitivity or cause in vivo efficacy failures.

Superior Biochemical Potency for Cell-Free Assays

In biochemical assays measuring the methylation of histone H4 by the PRMT5/MEP50 complex, GSK591 demonstrates extreme potency, achieving an IC50 of 11 nM. In contrast, the in vivo-optimized analog EPZ015666 exhibits an IC50 of 22 nM under identical conditions [1]. This tighter binding profile makes GSK591 the preferred choice for structural biology and cell-free enzymatic screening.

Evidence DimensionPRMT5/MEP50 biochemical IC50
Target Compound Data11 nM
Comparator Or Baseline22 nM (EPZ015666)
Quantified Difference2-fold higher biochemical potency
ConditionsIn vitro biochemical methylation assay (histone H4 substrate)

Provides superior target saturation at lower concentrations, minimizing reagent consumption and off-target risks in cell-free assays.

Robust Cellular Target Engagement and Permeability

GSK591 efficiently crosses cell membranes to inhibit intracellular PRMT5 activity. In Z-138 mantle cell lymphoma cells, GSK591 inhibits the symmetric arginine methylation of the splicing factor SmD3 with an EC50 of 56 nM, while the matched inactive control compound SGC2096 shows no activity up to 10 µM [1]. This demonstrates excellent translation from cell-free biochemical affinity to functional cellular target engagement.

Evidence DimensionCellular EC50 for SmD3 symmetric methylation
Target Compound Data56 nM
Comparator Or Baseline>10,000 nM (Inactive control SGC2096)
Quantified Difference>178-fold difference in cellular target engagement
ConditionsZ-138 mantle cell lymphoma cell line

Confirms that the compound is highly cell-permeable and effectively engages its target in complex intracellular environments, making it ideal for cell-based phenotypic screening.

Exceptional Selectivity Window Against Other Methyltransferases

To ensure that observed phenotypic changes are exclusively PRMT5-driven, GSK591 was profiled against a broad panel of human methyltransferases. It maintained complete inactivity up to 50 µM against other epigenetic targets [1]. Given its biochemical IC50 of 11 nM, this establishes a selectivity window of greater than 4,500-fold, significantly outperforming older, non-selective pan-methyltransferase inhibitors.

Evidence DimensionSelectivity window (Off-target IC50 / Target IC50)
Target Compound Data>4,500-fold selectivity for PRMT5 (inactive >50 µM)
Comparator Or Baseline<10-fold selectivity (Older pan-methyltransferase inhibitors)
Quantified Difference>4,500-fold therapeutic/mechanistic window
ConditionsSelectivity profiling against a panel of human methyltransferases

Eliminates confounding variables in epigenetic research by ensuring that downstream transcriptional or splicing changes are strictly PRMT5-dependent.

Application-Specific Clearance Profile (In Vitro Workflow Fit)

The primary differentiator between GSK591 and EPZ015666 lies in their metabolic stability. GSK591 exhibits high turnover in human and mouse liver microsomal incubations, with scaled clearance values approaching hepatic blood flow. In contrast, EPZ015666 was optimized to achieve scaled HLM clearance values ≤50% of hepatic blood flow[1]. This pharmacokinetic divergence dictates procurement: GSK591 is strictly an in vitro and cellular probe, whereas EPZ015666 is required for in vivo dosing.

Evidence DimensionHepatic microsomal clearance
Target Compound DataScaled clearance approaching 100% of hepatic blood flow
Comparator Or Baseline≤50% of hepatic blood flow (EPZ015666)
Quantified Difference>2-fold difference in metabolic stability
ConditionsHuman and mouse liver microsomal incubations

Prevents costly experimental failures by ensuring buyers procure GSK591 exclusively for in vitro assays and select alternative analogs for in vivo models.

In Vitro Epigenetic Mechanistic Profiling

Due to its >4,500-fold selectivity window and high cellular potency, GSK591 is the SGC-recommended probe for interrogating the downstream effects of PRMT5 inhibition on histone marks (H4R3me2s) and splicing factors (SmD3) in cell culture models[1].

Oncology Cell-Based Screening

GSK591 serves as a highly reliable reference standard in viability and proliferation assays for mantle cell lymphoma (MCL), MTAP-deleted cancers, and other PRMT5-dependent malignancies, providing a reproducible baseline for evaluating novel therapeutics [1].

Structural Biology and PROTAC Development

The extreme biochemical affinity (IC50 = 11 nM) of GSK591 makes it an ideal competitive binder for co-crystallization studies and a highly effective PRMT5-recruiting ligand for the synthesis of next-generation PRMT5 PROTAC degraders [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

380.22122615 g/mol

Monoisotopic Mass

380.22122615 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK591

Dates

Last modified: 08-15-2023

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